molecular formula C7H2ClF3O4S B12858171 2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid CAS No. 1242340-07-3

2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid

Cat. No.: B12858171
CAS No.: 1242340-07-3
M. Wt: 274.60 g/mol
InChI Key: RVISRJQQZGCBTD-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid is a fluorinated benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions. Its molecular formula is C₇H₄ClF₃O₄S (molecular weight: 288.62 g/mol). The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety (pKa ≈ 1.5–2.5), while the fluorine atoms contribute to metabolic stability and lipophilicity . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for introducing sulfonamide or sulfonate functionalities into bioactive molecules .

Properties

CAS No.

1242340-07-3

Molecular Formula

C7H2ClF3O4S

Molecular Weight

274.60 g/mol

IUPAC Name

3-chlorosulfonyl-2,4,5-trifluorobenzoic acid

InChI

InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-4(10)2(7(12)13)1-3(9)5(6)11/h1H,(H,12,13)

InChI Key

RVISRJQQZGCBTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid typically involves the chlorosulfonation of 2,4,5-trifluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,4,5-trifluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 2,4,5-trifluoro-3-(chlorosulfonyl)benzoic acid with related benzoic acid derivatives:

Compound Molecular Formula Molecular Weight Substituents Functional Groups Melting Point (°C) Key Applications
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid C₇H₄ClF₃O₄S 288.62 2,4,5-F; 3-ClSO₂ Benzoic acid, chlorosulfonyl Not reported Pharmaceutical intermediates
3-(Chlorosulfonyl)benzoyl chloride C₇H₄Cl₂O₃S 239.07 3-ClSO₂ Benzoyl chloride, chlorosulfonyl 18–20 Acylating/sulfonating agent
2,4,5-Trifluorobenzoyl chloride C₇H₂ClF₃O₂ 216.54 2,4,5-F Benzoyl chloride Not reported Agrochemical synthesis
p-(Chlorosulfonyl)benzoic acid C₇H₅ClO₄S 220.63 4-ClSO₂ Benzoic acid, chlorosulfonyl 230 Polymer industry
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 223.56 3-Cl; 5-CF₃ Benzoyl chloride Not reported Specialty chemical synthesis

Research Findings and Industrial Relevance

  • Synthetic Versatility : The chlorosulfonyl group in the target compound allows sulfonamide formation, a key step in synthesizing protease inhibitors and antibiotics .
  • Fluorine-Driven Stability : Fluorine atoms improve metabolic stability and bioavailability, as seen in marketed fluorinated drugs like ciprofloxacin .
  • Comparative Limitations : Compared to p-(chlorosulfonyl)benzoic acid (mp 230°C), the trifluoro substitution likely reduces crystallinity, complicating purification .

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